Ethyl 5-bromo-2-methoxybenzoate
Description
Ethyl 5-bromo-2-methoxybenzoate (C₁₀H₁₁BrO₃, molecular weight 259.10 g/mol) is a substituted benzoate ester featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring, with an ethyl ester moiety at the carboxylate position. It is part of a broader class of halogenated aromatic esters, often utilized as intermediates in pharmaceutical synthesis and organic chemistry research .
Properties
IUPAC Name |
ethyl 5-bromo-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWZRFVKMFHRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630894 | |
| Record name | Ethyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-60-4 | |
| Record name | Ethyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzoic acid followed by esterification. The reaction typically proceeds as follows:
Bromination: 2-methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 5-bromo-2-methoxybenzyl alcohol.
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde.
Scientific Research Applications
Ethyl 5-bromo-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-methoxybenzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 5-Bromo-2-Methoxybenzoate vs. Mthis compound
- Structural Difference : Replacement of the ethyl ester (C₂H₅O) with a methyl ester (CH₃O).
- Impact :
- Molecular Weight : Ethyl variant (259.10 g/mol) is heavier than the methyl analog (245.06 g/mol) due to the additional CH₂ group.
- Reactivity : Methyl esters are generally more reactive in hydrolysis due to shorter alkyl chains, whereas ethyl esters offer enhanced lipophilicity, influencing solubility in organic solvents .
- Synthetic Routes : Methyl analogs are synthesized via methylation using MeI/K₂CO₃ (e.g., as in ), while ethyl esters may require ethylating agents like ethyl bromide .
This compound vs. Ethyl 5-Bromo-2-Chlorobenzoate
- Structural Difference : Methoxy (-OCH₃) vs. chloro (-Cl) at the 2-position.
- Impact :
- Electron Effects : Methoxy is electron-donating (activating), whereas chloro is electron-withdrawing (deactivating), altering electrophilic substitution patterns.
- Biological Activity : Chloro-substituted analogs may exhibit different bioactivity profiles, as seen in bromopride derivatives where substituents influence antiemetic properties .
This compound vs. Ethyl 2-Methoxybenzoate
- Structural Difference : Presence vs. absence of bromine at the 5-position.
- Impact :
Substituent Position Variations
This compound vs. Methyl 2-Bromo-5-Methoxybenzoate
- Structural Difference : Bromine and methoxy groups switch positions (5-Br/2-OCH₃ vs. 2-Br/5-OCH₃).
- Impact :
- Stereoelectronic Effects : Altered resonance and inductive effects modify reactivity. For example, bromine at the 2-position (ortho to ester) may sterically hinder reactions.
- Synthesis : Bromination regioselectivity depends on directing groups; methoxy at 2-position directs electrophilic bromination to the 5-position .
Functional Group Additions
This compound vs. Methyl 4-Acetamido-5-Bromo-2-Methoxybenzoate
- Structural Difference : Addition of an acetamido (-NHCOCH₃) group at the 4-position.
- Impact :
- Molecular Weight : Acetamido increases molecular weight (302.12 g/mol vs. 259.10 g/mol) and introduces hydrogen-bonding capacity .
- Applications : Acetamido derivatives are common in drug intermediates (e.g., bromopride impurities), highlighting the role of auxiliary functional groups in pharmacology .
Data Tables
Table 1: Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₁₁BrO₃ | 259.10 | 5-Br, 2-OCH₃, COOEt |
| Mthis compound | C₉H₉BrO₃ | 245.06 | 5-Br, 2-OCH₃, COOMe |
| Ethyl 5-bromo-2-chlorobenzoate | C₉H₈BrClO₂ | 263.52 | 5-Br, 2-Cl, COOEt |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | 2-OCH₃, COOEt |
| Methyl 4-acetamido-5-bromo-2-methoxybenzoate | C₁₁H₁₂BrNO₄ | 302.12 | 4-NHCOCH₃, 5-Br, 2-OCH₃, COOMe |
Biological Activity
Ethyl 5-bromo-2-methoxybenzoate is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a methoxy group. These characteristics contribute to its diverse biological activities, making it a candidate for further research in pharmacology and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 277.09 g/mol. The presence of the bromine atom at the fifth position and the methoxy group at the second position of the benzoate ring significantly influence its chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thus preventing substrate interaction and catalytic activity. This is particularly relevant in biochemical assays.
- Interaction with Biological Targets : Its unique structure allows it to interact with specific receptors or enzymes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes through oxidative stress, leading to lipid peroxidation .
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific cancer-related enzymes further supports its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition, suggesting its potential as a natural preservative or therapeutic agent against bacterial infections .
- Anticancer Research : In a preclinical study, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations .
Comparative Analysis
The following table summarizes the biological activities and their respective mechanisms for this compound compared to similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
